2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound with a unique structure that combines elements of benzofuran and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzofuran and chromene rings, followed by their fusion and subsequent functionalization to introduce the acetyl and amino groups.
Formation of Benzofuran and Chromene Rings: The initial steps involve the cyclization of appropriate precursors to form the benzofuran and chromene rings. This can be achieved through various cyclization reactions, such as the Friedel-Crafts acylation or the Pechmann condensation.
Fusion of Rings: The benzofuran and chromene rings are then fused together through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Functionalization: The final steps involve the introduction of the acetyl and amino groups through acylation and amination reactions, respectively. These reactions typically require the use of reagents such as acetic anhydride and ammonia or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs. Its ability to interact with biological targets could make it useful in treating various diseases.
Industry: The compound’s unique properties could be exploited in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}propanoic acid : Similar structure but with a shorter carbon chain.
- 2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}pentanoic acid : Similar structure but with a longer carbon chain.
- 2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid : Similar structure but with an even longer carbon chain.
Uniqueness
The uniqueness of 2-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid lies in its specific combination of functional groups and ring structures. This unique arrangement gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H23NO6/c1-3-16(21(25)26)23-20(24)9-14-11(2)13-8-15-12-6-4-5-7-17(12)28-19(15)10-18(13)29-22(14)27/h8,10,16H,3-7,9H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
LJUQQAQFWQGEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC4=C3CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.